HMN-176

説明

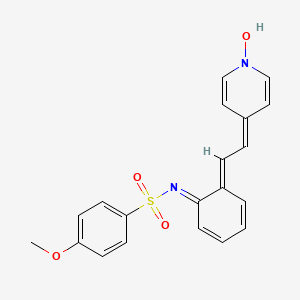

Structure

3D Structure

特性

IUPAC Name |

(NE)-N-[(6E)-6-[2-(1-hydroxypyridin-4-ylidene)ethylidene]cyclohexa-2,4-dien-1-ylidene]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c1-26-18-8-10-19(11-9-18)27(24,25)21-20-5-3-2-4-17(20)7-6-16-12-14-22(23)15-13-16/h2-15,23H,1H3/b17-7+,21-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEJOKLXXLVMPR-STNHEDLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC=CC2=CC=C3C=CN(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=CC=C\C2=C/C=C3C=CN(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173529-10-7 | |

| Record name | HMN 176 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173529107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

HMN-176: A Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMN-176, the active metabolite of the orally administered prodrug HMN-214, is a synthetic stilbene (B7821643) derivative that has demonstrated potent antitumor activity across a range of human tumor cell lines.[1][2] Its multifaceted mechanism of action, which distinguishes it from many conventional chemotherapeutic agents, makes it a compelling subject of investigation for cancer therapy. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound exerts its anticancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Disruption of Mitosis

A primary mechanism of this compound's cytotoxicity is its ability to induce cell cycle arrest at the M phase, leading to apoptosis.[1][2] This is not achieved through direct interaction with tubulin, a common target for mitotic inhibitors, but rather through a more nuanced interference with critical mitotic regulators.[1][2]

Interference with Polo-Like Kinase 1 (PLK1) and Centrosome Function

This compound inhibits mitosis by interfering with the subcellular spatial distribution of Polo-Like Kinase 1 (PLK1), a serine/threonine kinase that plays a pivotal role in mitotic progression.[3][4][5] Instead of inhibiting the kinase activity directly, this compound alters its localization at centrosomes and along the cytoskeletal structure.[1][5] This disruption of PLK1 function has significant downstream consequences.

Furthermore, this compound has been identified as a first-in-class anti-centrosome agent that inhibits centrosome-dependent microtubule nucleation.[4][6] This leads to the formation of short and/or multipolar spindles, which in turn delays the satisfaction of the spindle assembly checkpoint.[2][4][6] The cell is thus unable to properly align its chromosomes and progress through mitosis, ultimately triggering apoptosis.

Quantitative Data: Mitotic Arrest

| Cell Line | Treatment Concentration | Effect | Reference |

| hTERT-RPE1 | 2.5 µM | Greatly increased duration of mitosis | [3] |

| CFPAC-1 | 2.5 µM | Greatly increased duration of mitosis | [3] |

Experimental Protocol: Immunofluorescence for Spindle Morphology

-

Cell Culture and Treatment: Seed cells (e.g., hTERT-RPE1 or CFPAC-1) on coverslips in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.025, 0.25, 2.5 µM) for a specified period (e.g., 24 hours).

-

Fixation and Permeabilization: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

-

Immunostaining: Block non-specific binding with 1% BSA in PBS for 30 minutes. Incubate with a primary antibody against α-tubulin overnight at 4°C. After washing with PBS, incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Microscopy: Visualize the cells using a fluorescence microscope. Acquire images to assess spindle morphology, noting the presence of normal bipolar spindles, short spindles, or multipolar spindles in treated versus untreated cells.

Signaling Pathway: this compound-Induced Mitotic Disruption

Caption: this compound disrupts mitosis by altering PLK1 localization and inhibiting centrosome function.

Overcoming Multidrug Resistance

A significant challenge in cancer therapy is the development of multidrug resistance (MDR). This compound has been shown to circumvent this resistance, particularly in cells overexpressing the multidrug resistance gene 1 (MDR1).[1][7]

Targeting the NF-Y/MDR1 Axis

This compound restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y.[7] NF-Y is a crucial factor for the basal expression of the MDR1 gene.[7] this compound inhibits the binding of NF-Y to its target Y-box consensus sequence in the MDR1 promoter.[1][7] This leads to a dose-dependent inhibition of the Y-box-dependent promoter activity of the MDR1 gene, resulting in the suppression of MDR1 mRNA and protein expression.[7] This downregulation of MDR1 restores the cell's sensitivity to other chemotherapeutic agents.

Quantitative Data: MDR1 Suppression and Chemosensitization

| Cell Line | Treatment | Effect | Reference |

| K2/ARS (Adriamycin-resistant) | 3 µM this compound | ~50% decrease in the GI50 of Adriamycin | [1][7] |

| K2/ARS | 3 µM this compound for 48h | ~56% suppression of MDR1 mRNA expression | [1][3] |

| KB-A.1 (xenograft model) | Oral administration of HMN-214 | Suppression of MDR1 mRNA expression | [7] |

Experimental Protocol: Reverse Transcription-PCR (RT-PCR) for MDR1 mRNA Expression

-

Cell Culture and Treatment: Culture multidrug-resistant cells (e.g., K2/ARS) and treat with this compound (e.g., 1 µM and 3 µM) for 48 hours. Include an untreated control.

-

RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit according to the manufacturer's instructions.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

PCR Amplification: Perform PCR using primers specific for the MDR1 gene and a housekeeping gene (e.g., GAPDH) as an internal control. The PCR reaction mixture should contain cDNA, primers, dNTPs, Taq polymerase, and PCR buffer.

-

Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel containing a DNA stain (e.g., ethidium (B1194527) bromide).

-

Analysis: Visualize the DNA bands under UV light and quantify the band intensities to determine the relative expression of MDR1 mRNA in treated versus untreated cells, normalized to the housekeeping gene.

Signaling Pathway: this compound-Mediated MDR1 Suppression

Caption: this compound suppresses MDR1 expression by inhibiting NF-Y binding to the MDR1 promoter.

Induction of Apoptosis

The culmination of this compound-induced mitotic arrest is the induction of programmed cell death, or apoptosis.[1][2] Following the prolonged M phase arrest, cancer cells undergo DNA fragmentation, a hallmark of apoptosis.[1][2]

Experimental Protocol: Flow Cytometry for Apoptosis (Annexin V/Propidium (B1200493) Iodide Staining)

-

Cell Culture and Treatment: Treat cancer cells with this compound at various concentrations for a defined period (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Interpretation: Quantify the percentage of apoptotic cells in the treated samples compared to the untreated control.

Other Potential Mechanisms of Action

Research suggests that this compound may have additional anticancer activities beyond mitotic disruption and MDR reversal.

-

BRAP2 Involvement: There is an indication that BRAP2 (BRCA1-associated protein 2) may be a target for this compound that mediates its cytotoxic effects, although the exact mechanism remains to be fully elucidated.[1]

-

Upregulation of TIMP: In ovarian carcinoma cell lines, this compound has been shown to upregulate the tissue inhibitor of matrix metalloproteinases (TIMP) gene.[8] TIMPs are endogenous inhibitors of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. This suggests that this compound could potentially inhibit these processes.

In Vitro and In Vivo Efficacy

This compound has demonstrated potent cytotoxicity against a variety of human tumor cell lines, with a mean IC50 value of 118 nM.[3] It has shown notable activity in breast, non-small cell lung, and ovarian cancer specimens.[3][8] In vivo studies using the prodrug HMN-214 in mouse xenograft models have also shown potent antitumor activity.[1][7]

Quantitative Data: In Vitro Cytotoxicity

| Tumor Type | This compound Concentration | Response Rate in Assessable Specimens | Reference |

| Various | 0.1 µg/mL | 32% (11/34) | [8] |

| Various | 1.0 µg/mL | 62% (21/34) | [8] |

| Various | 10.0 µg/mL | 71% (25/35) | [8] |

| Breast Cancer | 1.0 µg/mL | 75% (6/8) | [8] |

| Non-Small Cell Lung Cancer | 10.0 µg/mL | 67% (4/6) | [3][8] |

| Ovarian Cancer | 10.0 µg/mL | 57% (4/7) | [3][8] |

Conclusion

This compound is a promising antitumor agent with a unique and multifaceted mechanism of action. Its ability to induce mitotic catastrophe through interference with PLK1 and centrosome function, coupled with its capacity to overcome multidrug resistance by downregulating MDR1 expression, provides a strong rationale for its continued investigation. Further research into its effects on BRAP2 and TIMP may reveal additional therapeutic benefits. The data and protocols presented in this guide offer a comprehensive overview for researchers and drug development professionals interested in the further exploration and potential clinical application of this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. selleckchem.com [selleckchem.com]

- 6. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

HMN-176: A Dual-Mechanism Antitumor Agent Targeting Multidrug Resistance and Mitotic Progression

An In-depth Technical Guide for Researchers and Drug Development Professionals

HMN-176, the active metabolite of the orally available prodrug HMN-214, is a synthetic stilbene (B7821643) derivative that has demonstrated potent antitumor activity.[1] Its multifaceted mechanism of action distinguishes it from many conventional chemotherapeutic agents. This compound exhibits a dual function by circumventing multidrug resistance through the transcriptional suppression of the MDR1 gene and by inducing cell cycle arrest and apoptosis via inhibition of mitotic progression.[1][2] This technical guide provides a comprehensive overview of the core functions of this compound, detailing its molecular mechanisms, relevant quantitative data, and the experimental protocols used for its characterization.

Core Function 1: Reversal of Multidrug Resistance

A primary challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of the multidrug resistance gene 1 (MDR1), which encodes the P-glycoprotein (P-gp) efflux pump. This compound has been shown to restore chemosensitivity in MDR cells by directly targeting the transcriptional regulation of MDR1.[1]

Mechanism of Action: Targeting the NF-Y Transcription Factor

The antitumor agent this compound can suppress MDR1 expression by inhibiting the activity of the nuclear transcription factor Y (NF-Y) in tumor cells that overexpress MDR1.[1] NF-Y is a crucial factor for the basal expression of MDR1, binding to the Y-box consensus sequence in the gene's promoter region.[1][2] this compound inhibits the binding of the NF-Y heterotrimer to the Y-box sequence on the MDR1 promoter.[1] This inhibition of transcriptional activation leads to a significant downregulation of both MDR1 mRNA and P-gp protein levels, thereby reducing the efflux of chemotherapeutic drugs and restoring their cytotoxic efficacy.[2]

Signaling Pathway: this compound Inhibition of MDR1 Expression

Caption: this compound inhibits NF-Y, blocking MDR1 transcription and reversing drug resistance.

Core Function 2: Inhibition of Mitosis and Cell Cycle Progression

Beyond its effects on MDR, this compound is a potent inhibitor of mitosis. It induces cell cycle arrest at the G2/M phase, leading to the formation of abnormal mitotic spindles and ultimately, apoptosis.[3][4]

Mechanism of Action: Interference with Polo-Like Kinase 1 and Centrosome Function

This compound's antimitotic activity is not due to direct interaction with tubulin.[1] Instead, it interferes with the function of Polo-like kinase 1 (PLK1), a key regulator of mitosis, by altering its subcellular distribution rather than directly inhibiting its kinase activity.[5][6] This disruption affects the maturation of centrosomes and their ability to nucleate microtubules.[3][4] this compound is considered a first-in-class "anticentrosome" drug, as it specifically inhibits centrosome-dependent microtubule nucleation, leading to the formation of short or multipolar spindles.[3][4] This disruption of spindle assembly activates the spindle assembly checkpoint, delaying mitotic progression and ultimately triggering apoptotic cell death.[3]

Signaling Pathway: this compound Disruption of Mitosis

Caption: this compound alters PLK1 distribution, disrupting spindle formation and inducing apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and ex vivo studies on this compound.

Table 1: Efficacy of this compound in Reversing Multidrug Resistance

| Cell Line | This compound Concentration | Effect | Reference |

| K2/ARS (Adriamycin-resistant human ovarian cancer) | 3 µM | ~50% decrease in the GI₅₀ of Adriamycin | [1][2] |

| K2/ARS | 3 µM | ~56% suppression of MDR1 mRNA expression | [5] |

| HeLa (transfected with MDR1 promoter-luciferase construct) | 300 nM | ~40% inhibition of MDR1 promoter activity | [1] |

Table 2: Cytotoxic and Antimitotic Activity of this compound

| Cell Line / Tumor Type | This compound Concentration | Effect | Reference |

| Multiple human tumor cell lines | Mean IC₅₀ of 118 nM | Potent cytotoxicity | [5] |

| hTERT-RPE1 and CFPAC-1 | 2.5 µM | Greatly increased duration of mitosis | [5][6] |

| Human Tumor Specimens (ex vivo) | 1.0 µg/mL | 75% response rate in breast cancer specimens (6/8) | [7] |

| Human Tumor Specimens (ex vivo) | 10.0 µg/mL | 67% response rate in non-small-cell lung cancer (4/6) | [7] |

| Human Tumor Specimens (ex vivo) | 10.0 µg/mL | 57% response rate in ovarian cancer specimens (4/7) | [7] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Western Blot Analysis for P-glycoprotein Expression

This protocol is designed to quantify the expression of P-glycoprotein in response to this compound treatment.

-

Cell Culture and Treatment: Culture MDR cells (e.g., K2/ARS) to 70-80% confluency. Treat cells with this compound (e.g., 3 µM) or vehicle control (DMSO) for a specified duration (e.g., 48 hours).

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors. Quantify total protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an 8% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against P-glycoprotein (e.g., mouse anti-P-gp) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., β-actin) for loading control.

Reverse Transcription-PCR (RT-PCR) for MDR1 mRNA Expression

This protocol assesses the effect of this compound on the transcription of the MDR1 gene.

-

Cell Treatment and RNA Extraction: Treat cells as described for Western blotting. Extract total RNA using a TRIzol-based method or a commercial kit.

-

Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

PCR Amplification: Perform PCR using primers specific for the human MDR1 gene and a housekeeping gene (e.g., GAPDH). A typical thermal cycling profile would be an initial denaturation at 94°C, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

-

Analysis: Analyze PCR products on a 1.5% agarose (B213101) gel stained with ethidium (B1194527) bromide. Quantify band intensity using densitometry and normalize MDR1 expression to the housekeeping gene.

Experimental Workflow Diagram

Caption: Workflow for analyzing this compound's effect on MDR1 expression at protein and mRNA levels.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | PLK1 inhibitor | Probechem Biochemicals [probechem.com]

- 7. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of HMN-176 with Polo-like Kinase 1 (PLK1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

HMN-176, the active metabolite of the orally bioavailable prodrug HMN-214, is a novel stilbene (B7821643) derivative that exhibits potent antitumor activity.[1][2] Its mechanism of action is distinguished by its unique interaction with Polo-like Kinase 1 (PLK1), a critical regulator of mitosis. Unlike typical kinase inhibitors, this compound does not directly inhibit the catalytic activity of PLK1. Instead, it interferes with the proper subcellular localization of PLK1, leading to mitotic arrest and subsequent apoptosis in cancer cells.[3][4] This technical guide provides a comprehensive overview of the this compound and PLK1 interaction, including quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and PLK1

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in multiple stages of cell division, including mitotic entry, centrosome maturation, spindle assembly, and cytokinesis.[5][6][7] Its expression is tightly regulated throughout the cell cycle, peaking during the G2/M phase.[5][8] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy.[5][9][10]

This compound is a stilbene derivative that has demonstrated significant cytotoxicity against various human tumor cell lines.[11][12] It is the active metabolite of HMN-214, a compound developed for oral administration.[2][13][14] The primary mechanism of action of this compound involves the disruption of mitotic progression by interfering with PLK1 function, but not through direct enzymatic inhibition.[3][15]

Quantitative Analysis of this compound Activity

The cytotoxic and antineoplastic effects of this compound have been quantified across numerous studies. The following tables summarize key in vitro and ex vivo data.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Mean IC50 (nM) | Notes |

| Various (Panel) | Multiple | 118 | Mean value across 22 human tumor cell lines.[2][16][17] |

| K2/ARS | Doxorubicin-Resistant Ovarian | 2000 | Demonstrates activity in a multidrug-resistant cell line.[16] |

| P388/CDDP | Cisplatin-Resistant Leukemia | 143 | [18] |

| P388/VCR | Vincristine-Resistant Leukemia | 265 | [18] |

| K2/CDDP | Cisplatin-Resistant Ovarian | Not Specified | IC50 values for resistant lines ranged from 143-265 nM.[16] |

| K2/VP-16 | Etoposide-Resistant Ovarian | Not Specified | IC50 values for resistant lines ranged from 143-265 nM.[16] |

Table 2: Ex Vivo Activity of this compound in Human Tumor Specimens (Human Tumor Colony-Forming Assay)

| Tumor Type | Concentration (µg/mL) | Response Rate (%) |

| Breast Cancer | 1.0 | 75 (6/8) |

| Non-Small Cell Lung Cancer | 10.0 | 67 (4/6) |

| Ovarian Cancer | 10.0 | 57 (4/7) |

| All Assessable Specimens | 0.1 | 32 (11/34) |

| All Assessable Specimens | 1.0 | 62 (21/34) |

| All Assessable Specimens | 10.0 | 71 (25/35) |

Data from a 14-day continuous exposure study.[12]

Table 3: Specific Cellular Effects of this compound at Various Concentrations

| Effect | Cell Line(s) | Concentration |

| Increased duration of mitosis | hTERT-RPE1, CFPAC-1 | 2.5 µM |

| Inhibition of aster formation (concentration-dependent) | Not specified | 0.025 - 2.5 µM |

| Suppression of MDR1 mRNA expression | Not specified | 3 µM |

| G2/M cell cycle arrest | HeLa | 3 µM |

| Delay of spindle assembly checkpoint satisfaction | RPE1, CFPAC-1 | 2.5 µM |

Mechanism of Action: Interference with PLK1 Localization

The primary mechanism of action of this compound is not the direct inhibition of PLK1's kinase activity but rather the interference with its subcellular spatial distribution.[3][4] During mitosis, PLK1 localizes to several key structures, including centrosomes, kinetochores, and the central spindle, to phosphorylate its substrates and orchestrate cell division.[7][19][20] this compound disrupts this precise localization, leading to defects in spindle formation, such as the appearance of short and/or multipolar spindles.[3][11] This disruption of PLK1's spatial organization is thought to prevent the proper execution of mitosis, triggering the spindle assembly checkpoint and ultimately leading to mitotic catastrophe and apoptosis.[1][11]

Furthermore, this compound has been shown to restore chemosensitivity in multidrug-resistant cells by down-regulating the expression of the MDR1 gene.[13][15] This effect is mediated by the inhibition of the transcription factor NF-Y binding to the MDR1 promoter.[13][15]

Signaling Pathway and Mechanism of Action Diagrams

Caption: Simplified PLK1 signaling pathway in mitosis and the disruptive effect of this compound.

Caption: Dual mechanism of action of this compound on PLK1 localization and MDR1 expression.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the interaction between this compound and PLK1.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Plate cells in a 96-well microplate at a density of 3,000-10,000 cells per well and incubate overnight.[1][16]

-

Drug Treatment: Add serial dilutions of this compound (typically dissolved in DMSO and diluted in PBS) to the wells.[15][16]

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[1][16]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using appropriate software.[1]

Caption: Experimental workflow for determining cell viability using the MTT assay.

Western Blot Analysis for Protein Expression

This protocol is used to assess the levels of specific proteins, such as PLK1, Cyclin B1, and markers of apoptosis, following treatment with this compound.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-PLK1, anti-phospho-PLK1) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Luciferase Reporter Assay for MDR1 Promoter Activity

This assay is used to measure the effect of this compound on the transcriptional activity of the MDR1 promoter.

-

Transfection: Co-transfect cells (e.g., HeLa) with a luciferase reporter plasmid containing the MDR1 promoter and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Drug Treatment: After transfection, treat the cells with various concentrations of this compound.[2]

-

Cell Lysis: Lyse the cells after the treatment period.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the promoter activity in this compound-treated cells to that in untreated cells.

Conclusion

This compound represents a promising class of antineoplastic agents with a distinct mechanism of action targeting PLK1. Its ability to disrupt the subcellular localization of PLK1, rather than directly inhibiting its kinase activity, offers a novel strategy for cancer therapy. The quantitative data demonstrate its potent cytotoxicity across a range of cancer types, including those with multidrug resistance. The experimental protocols provided herein serve as a guide for researchers to further investigate the intricate interaction between this compound and PLK1, paving the way for the development of more effective and targeted cancer treatments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | PLK1 inhibitor | Probechem Biochemicals [probechem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polo-like kinase 1 (PLK1) signaling in cancer and beyond [biblio.ugent.be]

- 7. Regulating a key mitotic regulator, polo‐like kinase 1 (PLK1) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. PLK1 in cancer therapy: a comprehensive review of immunomodulatory mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medkoo.com [medkoo.com]

- 12. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. selleckchem.com [selleckchem.com]

- 17. medchemexpress.cn [medchemexpress.cn]

- 18. caymanchem.com [caymanchem.com]

- 19. PLK1 polo like kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 20. Functional dynamics of Polo-like kinase 1 at the centrosome - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effects of HMN-176 on Microtubule Nucleation

For Researchers, Scientists, and Drug Development Professionals

Abstract

HMN-176, the active metabolite of the orally available prodrug HMN-214, is a novel stilbene (B7821643) derivative with a unique mechanism of antitumor activity. Unlike traditional microtubule-targeting agents that directly interact with tubulin, this compound exerts its effects by inhibiting centrosome-dependent microtubule nucleation. This leads to mitotic arrest and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its effects on microtubule nucleation. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the relevant cellular pathways and experimental workflows.

Introduction: A Novel Mechanism of Mitotic Inhibition

Microtubules are dynamic polymers essential for various cellular processes, most notably the formation of the mitotic spindle during cell division. The proper nucleation and organization of microtubules are critical for accurate chromosome segregation. Microtubule nucleation is primarily initiated at the centrosome, the major microtubule-organizing center (MTOC) in most animal cells. This process is mediated by the γ-tubulin ring complex (γ-TuRC), which templates the assembly of α- and β-tubulin dimers into a new microtubule.[1][2]

Many successful chemotherapeutic agents, such as taxanes and vinca (B1221190) alkaloids, target microtubule dynamics. However, these agents often suffer from limitations, including neurotoxicity and the development of drug resistance. This compound represents a new class of mitotic inhibitors that circumvents these issues by targeting a distinct aspect of microtubule biology: centrosome-dependent nucleation.[3][4][5] this compound has been shown to induce mitotic arrest by causing the formation of short or multipolar spindles, a direct consequence of its inhibitory effect on microtubule nucleation from the centrosome.[3][4] This unique mechanism of action suggests that this compound may be effective against tumors that have developed resistance to traditional microtubule poisons.

This compound: Mechanism of Action on Microtubule Nucleation

This compound is the biologically active form of the prodrug HMN-214.[6][7] Its primary mode of action is the disruption of mitotic spindle formation by inhibiting the nucleation of microtubules from the centrosome.[3][4] This is in stark contrast to agents like estramustine (B1671314), which directly bind to tubulin and suppress microtubule dynamics.[8][9][10]

Inhibition of Centrosome-Dependent Microtubule Nucleation

In vitro and in vivo studies have demonstrated that this compound does not significantly affect the polymerization of purified tubulin.[3][11][12] Instead, its activity is directed at the centrosome's ability to initiate microtubule formation. This leads to a delay in the satisfaction of the spindle assembly checkpoint (SAC), ultimately resulting in mitotic arrest and apoptosis.[3][4]

Effects on Spindle Morphology

The inhibition of microtubule nucleation by this compound results in characteristic defects in spindle morphology. Cells treated with this compound often exhibit short and/or multipolar spindles.[3][4] This is a direct result of the centrosomes' inability to nucleate a sufficient number of microtubules to form a proper bipolar spindle.

Interaction with Polo-Like Kinase 1 (PLK1)

While the precise molecular target of this compound is still under investigation, evidence suggests an interaction with the localization of polo-like kinase 1 (PLK1), a key regulator of mitosis.[11] this compound does not appear to directly inhibit the kinase activity of PLK1 but rather alters its spatial distribution within the cell, which may in turn affect the proper functioning of the centrosome.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound's effects on microtubule nucleation and its cytotoxic activity.

| Parameter | Cell Line | Concentration of this compound | Effect | Reference |

| Inhibition of Aster Formation | Spisula oocyte extracts | 0.25 µM | Reduced aster size | [13] |

| Inhibition of Aster Formation | Spisula oocyte extracts | 2.5 µM | Complete inhibition of aster formation | [13] |

| Inhibition of Centrosome-Nucleated Microtubules | Purified HeLa S3 centrosomes with bovine tubulin | 0.25 µM | Formation of small asters | [13] |

| Inhibition of Centrosome-Nucleated Microtubules | Purified HeLa S3 centrosomes with bovine tubulin | 2.5 µM | No microtubules nucleated from centrosomes | [13] |

| Cell Line | IC50 (µg/mL) | Reference |

| A2780 (Ovarian) | ~0.1 | [12] |

| A2780cp (Ovarian, cisplatin-resistant) | ~0.1 | [12] |

| Breast Cancer Specimens (average) | <1.0 | [12] |

| Non-Small Cell Lung Cancer Specimens (average) | <10.0 | [12] |

| Ovarian Cancer Specimens (average) | <10.0 | [12] |

Experimental Protocols

In Vitro Aster Formation Assay

This assay assesses the ability of this compound to inhibit microtubule nucleation from centrosomes in a cell-free system.

Methodology:

-

Prepare clarified Spisula oocyte extracts.

-

Treat the extracts with varying concentrations of this compound or DMSO (vehicle control).

-

Warm the extracts to induce microtubule polymerization and aster formation.

-

Fix the samples and perform immunofluorescence staining for α-tubulin (to visualize microtubules) and γ-tubulin (to visualize centrosomes).

-

Analyze the samples by fluorescence microscopy to assess the size and number of asters formed.[13]

Centrosome-Dependent Microtubule Nucleation Assay

This assay uses purified components to specifically measure the effect of this compound on the microtubule nucleating capacity of isolated centrosomes.

Methodology:

-

Isolate centrosomes from a suitable cell line (e.g., HeLa S3).

-

Prepare a solution of purified tubulin (e.g., bovine brain tubulin).

-

Add varying concentrations of this compound or DMSO to the tubulin solution.

-

Combine the purified centrosomes with the tubulin solution containing this compound or DMSO.

-

Incubate under conditions that promote microtubule polymerization.

-

Fix the samples and perform immunofluorescence staining for α-tubulin and a centrosomal marker (e.g., γ-tubulin).

-

Visualize and quantify the extent of microtubule nucleation from the centrosomes using fluorescence microscopy.[13]

Cell Viability Assay (Human Tumor Colony-Forming Assay)

This assay determines the cytotoxic effects of this compound on various human tumor specimens.

Methodology:

-

Obtain fresh human tumor specimens and prepare single-cell suspensions.

-

Plate the cells in a soft agar (B569324) cloning system.

-

Expose the cells to a continuous dose of this compound at various concentrations (e.g., 0.1, 1.0, and 10.0 µg/mL) for 14 days.

-

Assess cell viability and colony formation to determine the inhibitory concentration of this compound.[12]

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

References

- 1. Microtubule nucleation by γ-tubulin complexes and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. γ-Tubulin in microtubule nucleation and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Estramustine depolymerizes microtubules by binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Kinetic stabilization of microtubule dynamics by estramustine is associated with tubulin acetylation, spindle abnormalities, and mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

HMN-176: A Technical Guide to its Cytotoxic Effects in Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

HMN-176, an active metabolite of the oral stilbene (B7821643) derivative HMN-214, has emerged as a promising cytotoxic agent with notable activity against various human tumor cell lines, including breast cancer. This technical guide provides an in-depth overview of the cytotoxic properties of this compound in breast cancer cells. It consolidates available quantitative data on its efficacy, details the experimental methodologies for its evaluation, and elucidates its molecular mechanism of action through signaling pathway diagrams. The primary mechanism of this compound involves the inhibition of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression, leading to M-phase cell cycle arrest and subsequent apoptosis. Furthermore, this compound has been shown to circumvent multidrug resistance, a significant challenge in cancer therapy, by downregulating the expression of the MDR1 gene. This document aims to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Introduction

This compound is a stilbene derivative that functions as a potent inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis.[1][2][3] Overexpression of PLK1 is a common feature in a variety of human cancers, including breast cancer, and is often associated with poor prognosis.[4][5] this compound is the active metabolite of the orally administered prodrug HMN-214.[6][7] The cytotoxic effects of this compound are primarily attributed to its ability to induce cell cycle arrest at the M phase, which ultimately leads to apoptotic cell death.[2] An additional and significant mechanism of action of this compound is its ability to restore chemosensitivity in multidrug-resistant cancer cells.[1]

Quantitative Cytotoxicity Data

A study evaluating the in vitro efficacy of this compound reported a mean IC50 value of 118 nM across a panel of 22 human tumor cell lines, which included the MCF-7 breast cancer cell line.[6][7] Another study demonstrated that this compound exhibited inhibitory effects in multiple tumor types, with significant activity observed in breast cancer specimens.[1] Specifically, at a concentration of 10.0 µg/mL, this compound demonstrated activity against 63% of the breast tumor specimens tested.[1]

| Cell Line/Specimen Type | IC50 / Effective Concentration | Notes |

| Mean of 22 Human Tumor Cell Lines (including MCF-7) | 118 nM | Indicates broad-spectrum cytotoxic activity. |

| Breast Cancer Specimens | Active in 63% of specimens | Tested at a concentration of 10.0 µg/mL. |

| Doxorubicin-Resistant K2/ARS (Ovarian Cancer) | 2 µM | Demonstrates efficacy in a drug-resistant cell line. |

Table 1: Summary of this compound Cytotoxicity Data.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the cytotoxic and mechanistic effects of this compound in breast cancer cell lines.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound (dissolved in DMSO) in the appropriate cell culture medium. Add the diluted this compound to the wells and incubate for a specified period (e.g., 72 hours).[6]

-

MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Treat breast cancer cells with this compound at various concentrations for a defined period.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

-

Cell Treatment: Treat breast cancer cells with this compound.

-

Cell Fixation: Harvest the cells and fix them in ice-cold ethanol (B145695) to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

Signaling Pathways and Mechanism of Action

The primary molecular target of this compound is Polo-like kinase 1 (PLK1).[1][2] this compound interferes with the normal subcellular spatial distribution of PLK1, particularly at the centrosomes and along the cytoskeletal structure, rather than directly inhibiting its kinase activity.[3] This disruption of PLK1 localization leads to defects in mitotic spindle formation, causing cells to arrest in the M phase of the cell cycle.[2] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.

Another critical aspect of this compound's mechanism of action is its ability to overcome multidrug resistance. It achieves this by inhibiting the transcription factor NF-Y, which is essential for the expression of the multidrug resistance gene (MDR1). By suppressing MDR1 expression, this compound can restore the sensitivity of cancer cells to other chemotherapeutic agents.[1]

Conclusion

This compound demonstrates significant cytotoxic effects against breast cancer cells, primarily through the disruption of PLK1 localization, leading to mitotic arrest and apoptosis. Its ability to also counteract multidrug resistance by inhibiting the NF-Y/MDR1 pathway further highlights its therapeutic potential. While the currently available data strongly support its efficacy, further studies providing detailed IC50 values across a broader range of breast cancer cell lines with varying molecular subtypes would be invaluable for a more comprehensive understanding of its activity spectrum. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for future research and development of this compound as a novel anti-cancer agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | PLK1 inhibitor | Probechem Biochemicals [probechem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Polo-like kinase isoforms in breast cancer: expression patterns and prognostic implications | springermedicine.com [springermedicine.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

HMN-176: Overcoming Multidrug Resistance in Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively efflux a broad spectrum of anticancer drugs from tumor cells. HMN-176, an active metabolite of the orally bioavailable prodrug HMN-214, has emerged as a promising agent that not only exhibits potent intrinsic cytotoxicity but also restores chemosensitivity in MDR cancer cells. This guide provides a comprehensive overview of the preclinical data on this compound's activity in multidrug-resistant cells, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for the cited research.

Mechanism of Action: Dual Activity Against MDR Cells

This compound exerts a dual mechanism of action against multidrug-resistant cancer cells: direct cytotoxicity and downregulation of the MDR1 gene.[1]

-

Intrinsic Cytotoxicity: this compound demonstrates potent cytotoxic activity against a wide range of human tumor cell lines.[2] Its cytotoxic effects are associated with cell cycle arrest at the M phase, leading to the destruction of spindle polar bodies and subsequent induction of DNA fragmentation.[2]

-

MDR1 Downregulation: A key feature of this compound is its ability to suppress the expression of the MDR1 gene, which encodes for the P-glycoprotein efflux pump.[1][3] This effect is achieved by targeting the transcription factor NF-Y.[1][3] this compound inhibits the binding of NF-Y to its consensus Y-box sequence within the MDR1 promoter, thereby downregulating MDR1 transcription.[1][3] This reduction in P-gp levels restores the intracellular concentration and efficacy of co-administered chemotherapeutic agents that are P-gp substrates.[1]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data on the efficacy of this compound in multidrug-resistant cell lines.

Table 1: Reversal of Adriamycin Resistance by this compound in K2/ARS Human Ovarian Cancer Cells [1]

| Cell Line | Treatment | GI₅₀ of Adriamycin (µM) | Fold Resistance |

| K2 (Parental) | None | 0.1 | 1 |

| K2/ARS | None | 10 | 100 |

| K2/ARS | 3 µM this compound | ~5 | ~50 |

Table 2: Effect of this compound on MDR1 mRNA and Promoter Activity [1]

| Cell Line/System | Treatment | Effect |

| K2/ARS | 3 µM this compound (48h) | ~56% suppression of MDR1 mRNA expression |

| HeLa (MDR1 promoter-luciferase reporter) | 300 nM this compound | ~40% inhibition of promoter activity |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-mediated MDR1 Downregulation

Caption: this compound inhibits the binding of the NF-Y transcription factor to the Y-box in the MDR1 promoter, leading to decreased P-glycoprotein expression and reduced drug efflux.

Experimental Workflow for Assessing this compound Activity

Caption: A typical experimental workflow to characterize the activity of this compound in multidrug-resistant cancer cells.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound.

Cell Lines and Culture

-

Cell Lines:

-

K2: Human ovarian cancer cell line.

-

K2/ARS: Adriamycin-resistant K2 subline.

-

KB: Human oral squamous carcinoma cell line.

-

KB-A.1: Adriamycin-resistant KB subline.

-

-

Culture Conditions: Cells are typically cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂. For resistant cell lines, the corresponding drug (e.g., Adriamycin) is periodically added to the culture medium to maintain the resistant phenotype.

Cytotoxicity Assay (GI₅₀ Determination)

-

Plate cells in 96-well plates at an appropriate density.

-

After 24 hours, treat the cells with various concentrations of the test compounds (e.g., Adriamycin, this compound) alone or in combination.

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Assess cell viability using a standard method such as the Sulforhodamine B (SRB) assay or MTT assay.

-

Calculate the 50% growth inhibition (GI₅₀) values from the dose-response curves.

Western Blot Analysis for MDR1 Expression

-

Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 7.5% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against MDR1 (P-glycoprotein) overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Reverse Transcription-PCR (RT-PCR) for MDR1 mRNA Expression

-

RNA Extraction: Isolate total RNA from this compound-treated and untreated cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme and oligo(dT) primers.

-

PCR Amplification: Perform PCR amplification of the MDR1 and a housekeeping gene (e.g., GAPDH) cDNA using specific primers.

-

Example PCR cycling conditions:

-

Initial denaturation: 94°C for 5 minutes.

-

30-35 cycles of:

-

Denaturation: 94°C for 30 seconds.

-

Annealing: 55-60°C for 30 seconds.

-

Extension: 72°C for 1 minute.

-

-

Final extension: 72°C for 7 minutes.

-

-

-

Analysis: Analyze the PCR products by electrophoresis on a 1.5% agarose (B213101) gel stained with ethidium (B1194527) bromide.

Luciferase Reporter Fusion Gene Analysis

-

Plasmid Construction: Clone the human MDR1 promoter region containing the Y-box element upstream of a luciferase reporter gene in a suitable vector (e.g., pGL3-Basic).

-

Transfection: Co-transfect the MDR1 promoter-luciferase construct and a control plasmid (e.g., a Renilla luciferase vector for normalization) into a suitable cell line (e.g., HeLa cells).

-

Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound.

-

Luciferase Assay: After a further 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Electrophoretic Mobility Shift Assay (EMSA)

-

Nuclear Extract Preparation: Prepare nuclear extracts from this compound-treated and untreated cells.

-

Probe Labeling: Synthesize and end-label a double-stranded oligonucleotide probe containing the Y-box consensus sequence from the MDR1 promoter with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) for 20-30 minutes at room temperature. For competition assays, add an excess of unlabeled wild-type or mutant probes before adding the labeled probe. For supershift assays, add an antibody specific to NF-Y to the binding reaction.

-

Electrophoresis: Separate the DNA-protein complexes on a non-denaturing polyacrylamide gel.

-

Autoradiography: Dry the gel and expose it to X-ray film to visualize the bands.

Cell Cycle Analysis

-

Cell Preparation: Treat cells with this compound for the desired time. Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Analysis: Determine the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle using appropriate software.

Apoptosis Assay (Annexin V Staining)

-

Cell Preparation: Treat cells with this compound for the desired time. Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Conclusion

This compound is a promising anticancer agent with a unique dual mechanism of action that makes it particularly effective against multidrug-resistant tumors. Its ability to directly kill cancer cells while also reversing P-glycoprotein-mediated drug resistance by downregulating MDR1 expression provides a strong rationale for its further development, both as a single agent and in combination with conventional chemotherapeutics. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the multifaceted activities of this compound and to explore its full therapeutic potential in the ongoing battle against cancer.

References

- 1. Transcription factor NF-Y regulates mdr1 expression through binding to inverted CCAAT sequence in drug-resistant human squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]

HMN-176: A Deep Dive into its Role in G2/M Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMN-176, the active metabolite of the orally available prodrug HMN-214, is a novel stilbene (B7821643) derivative that has demonstrated potent antitumor activity in a range of preclinical models. A key mechanism underpinning its efficacy is the induction of cell cycle arrest at the G2/M transition, ultimately leading to mitotic catastrophe and apoptosis in cancer cells. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound exerts its effects on the cell cycle, with a focus on its interaction with critical cell cycle regulators.

Core Mechanism of Action: Interference with Mitotic Progression

This compound disrupts the normal progression of mitosis through a multi-faceted approach, primarily by targeting key components of the mitotic machinery. This leads to a failure to satisfy the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome segregation.

Inhibition of Polo-like Kinase 1 (PLK1) Function

Polo-like kinase 1 (PLK1) is a master regulator of mitosis, involved in centrosome maturation, spindle assembly, and cytokinesis.[1] this compound does not directly inhibit the kinase activity of PLK1 but rather interferes with its normal subcellular localization. By altering the spatial distribution of PLK1, this compound prevents its proper function at the centrosomes and along the cytoskeletal structure, leading to defects in spindle pole organization.[2]

Disruption of Centrosome-Dependent Microtubule Nucleation

A primary consequence of altered PLK1 function is the inhibition of centrosome-dependent microtubule nucleation.[2] This leads to the formation of abnormal mitotic spindles, characterized by being short or multipolar.[2] The inability to form a proper bipolar spindle prevents the correct alignment of chromosomes at the metaphase plate, thus activating the spindle assembly checkpoint.

Activation of the Spindle Assembly Checkpoint and G2/M Arrest

The presence of improperly attached chromosomes due to a defective mitotic spindle leads to a sustained activation of the spindle assembly checkpoint (SAC). This checkpoint prevents the cell from entering anaphase, resulting in a prolonged mitotic delay and ultimately, cell cycle arrest in the G2/M phase.[2] This arrest is characterized by an increase in the complex formation between Cyclin B1 and CDK1 (Cdc2), with a concomitant decrease in the inhibitory tyrosine phosphorylation of CDK1, indicating an activated state of this key mitotic kinase.[3]

Quantitative Analysis of this compound Efficacy

The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound.

| Cell Line | Treatment | Outcome | Reference |

| K2/ARS (Adriamycin-resistant human ovarian cancer) | 3 µM this compound | ~50% decrease in the GI50 of Adriamycin | [3] |

| K2/ARS | 3 µM this compound for 48 hours | ~56% suppression of MDR1 mRNA expression | [2] |

| hTERT-RPE1 and CFPAC-1 | 2.5 µM this compound | Greatly increased duration of mitosis | [4] |

| Multiple human tumor specimens | 10.0 µg/mL this compound (14-day continuous exposure) | 71% (25/35) of assessable specimens responded | [5] |

| Breast cancer specimens | 1.0 µg/mL this compound | 75% (6/8) of specimens responded | [5] |

| Non-small-cell lung cancer specimens | 10.0 µg/mL this compound | 67% (4/6) of specimens responded | [5] |

| Ovarian cancer specimens | 10.0 µg/mL this compound | 57% (4/7) of specimens responded | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for analyzing its effect on the cell cycle.

Caption: Signaling pathway of this compound-induced G2/M cell cycle arrest.

Caption: Experimental workflow for studying this compound's effect on the cell cycle.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature on this compound.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with this compound.

Protocol:

-

Cell Culture and Treatment: Plate cancer cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for desired time points (e.g., 24, 48 hours).

-

Cell Harvesting: After treatment, aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA, and then collect them by centrifugation at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet with PBS and then resuspend in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI; e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Flow Cytometry: Incubate the cells in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission at ~617 nm.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blotting for Cell Cycle Regulatory Proteins

Objective: To assess the expression and phosphorylation status of key cell cycle regulatory proteins, such as PLK1, CDK1, and Cyclin B1, after this compound treatment.

Protocol:

-

Protein Extraction: Following treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-PLK1, anti-phospho-CDK1 (Tyr15), anti-CDK1, anti-Cyclin B1) overnight at 4°C.

-

Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: After further washes with TBST, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an appropriate imaging system.

-

Analysis: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound represents a promising anticancer agent that effectively induces G2/M cell cycle arrest. Its unique mechanism of action, involving the spatial disruption of PLK1 and subsequent inhibition of centrosome-dependent microtubule nucleation, distinguishes it from other mitotic inhibitors. This leads to the activation of the spindle assembly checkpoint, culminating in mitotic catastrophe and apoptosis in cancer cells. The data presented in this guide underscore the potent and specific effects of this compound on the cell cycle, providing a strong rationale for its continued investigation and development as a cancer therapeutic.

References

- 1. Pharmaceuticals | Special Issue : Neuroblastoma Pathogenesis and Therapy [mdpi.com]

- 2. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

HMN-176: A Technical Guide to its Apoptosis Induction Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

HMN-176, the active metabolite of the orally available prodrug HMN-214, is a novel stilbene (B7821643) derivative with potent antitumor activity. Its mechanism of action is multifactorial, primarily characterized by the induction of mitotic arrest leading to apoptosis through the intrinsic mitochondrial pathway. This document provides a comprehensive overview of the molecular pathways involved in this compound-induced apoptosis, supported by quantitative data and detailed experimental methodologies. A distinct mechanism involving the downregulation of multidrug resistance protein 1 (MDR1) by targeting the transcription factor NF-Y is also detailed. This guide is intended to serve as a technical resource for researchers and professionals in the field of oncology drug development.

Core Mechanism: Mitotic Arrest and Subsequent Apoptosis

This compound exerts its primary cytotoxic effects by disrupting the mitotic process, which subsequently triggers programmed cell death. Unlike many mitotic inhibitors that target tubulin polymerization, this compound's effects are centered on the disruption of spindle polar bodies and interference with the proper localization of Polo-like kinase 1 (Plk1), a key regulator of mitosis.[1][2][3] This interference leads to a prolonged G2/M phase arrest in the cell cycle.[1][4][5] Following this arrest, cancer cells undergo mitotic catastrophe and initiate apoptosis.[4]

Signaling Pathway for Mitotic Arrest and Apoptosis Induction

The sequence of events initiated by this compound treatment, from mitotic inhibition to apoptosis, is depicted below.

Figure 1: this compound signaling pathway from mitotic arrest to apoptosis.

Experimental Evidence

Studies in colon and lung cancer cell lines (HCT116, A549, DLD-1, and NCI-H358) have demonstrated that treatment with this compound at concentrations ranging from 0.1 µM to 1 µM leads to G2/M arrest within 24 hours.[4] This arrest is characterized by decreased tyrosine phosphorylation of cdc2 and an increased formation of the cdc2-cyclin B complex, indicative of mitotic activation.[4] Subsequently, apoptosis is confirmed by the activation of caspase-3, cleavage of poly (ADP-ribose) polymerase (PARP), and positive annexin (B1180172) V staining.[4] The apoptotic process is mediated by the intrinsic mitochondrial pathway through the activation of caspase-9, rather than the extrinsic caspase-8 pathway.[4]

In cell lines with wild-type p53 (HCT116 and A549), this compound treatment increases the expression and phosphorylation of p53 at serine 20.[4] This leads to the upregulation of p53-regulated pro-apoptotic proteins Noxa and Puma.[4] Concurrently, the anti-apoptotic proteins Bcl-2 and Mcl-1 are downregulated.[4] In contrast, cell lines lacking wild-type p53 (DLD-1 and NCI-H358) do not show caspase-3 activation at 24 hours, highlighting the role of p53 in mediating this compound-induced apoptosis in certain contexts.[4]

Secondary Mechanism: Overcoming Multidrug Resistance

In addition to its direct cytotoxic effects, this compound can restore chemosensitivity in multidrug-resistant (MDR) cancer cells. This is achieved by downregulating the expression of the MDR1 gene, which encodes the P-glycoprotein (P-gp) efflux pump.

Signaling Pathway for MDR1 Downregulation

This compound inhibits the transcription of the MDR1 gene by targeting the nuclear transcription factor Y (NF-Y).

Figure 2: this compound pathway for MDR1 downregulation and chemosensitization.

Experimental Evidence

In a human ovarian cancer cell line selected for Adriamycin resistance (K2/ARS), treatment with 3 µM this compound for 48 hours significantly suppressed the expression of MDR1 at both the mRNA and protein levels.[1][6] This led to an approximately 50% decrease in the GI50 of Adriamycin for these cells.[1][6] Luciferase reporter gene assays demonstrated that this compound inhibits the Y-box-dependent promoter activity of the MDR1 gene in a dose-dependent manner.[6] Furthermore, electrophoretic mobility shift assays (EMSA) confirmed that this compound inhibits the binding of NF-Y to its target Y-box consensus sequence in the MDR1 promoter.[1][6]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on this compound.

Table 1: Cytotoxicity of this compound

| Cell Line | Type | IC50 (nM) | Notes | Reference |

| Panel of Cancer Cell Lines (Mean) | Various | 112 | [5] | |

| P388 Leukemia (Cisplatin-resistant) | Leukemia | 143 | [5] | |

| P388 Leukemia (Doxorubicin-resistant) | Leukemia | 557 | [5] | |

| P388 Leukemia (Vincristine-resistant) | Leukemia | 265 | [5] |

Table 2: In Vitro Activity in Human Tumor Specimens (14-day continuous exposure)

| This compound Concentration (µg/mL) | Assessable Specimens | Response Rate (%) | Tumor Types with Notable Activity (Response Rate) | Reference |

| 0.1 | 34 | 32 | [7] | |

| 1.0 | 34 | 62 | Breast Cancer (75%) | [7] |

| 10.0 | 35 | 71 | Non-small-cell lung cancer (67%), Ovarian cancer (57%) | [7] |

Table 3: Effect on MDR1 Expression and Chemosensitivity

| Cell Line | Treatment | Effect | Reference |

| K2/ARS | 3 µM this compound | ~56% suppression of MDR1 mRNA expression | [1] |

| K2/ARS | Pre-treatment with 3 µM this compound | ~50% decrease in the GI50 of Adriamycin | [1][6] |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on this compound. For specific antibody clones, primer sequences, and buffer compositions, referral to the primary publications is recommended.

Cell Cycle Analysis by Flow Cytometry

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | PLK1 inhibitor | Probechem Biochemicals [probechem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

HMN-176 and its Prodrug HMN-214: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the stilbene (B7821643) derivative HMN-176 and its orally bioavailable prodrug, HMN-214. This compound has demonstrated potent anti-tumor activity through a dual mechanism of action: interference with the spatial localization of Polo-like kinase 1 (PLK1), a critical regulator of mitosis, and the downregulation of the multidrug resistance gene 1 (MDR1) via inhibition of the transcription factor NF-Y. This document consolidates preclinical and clinical data, details key experimental protocols, and visualizes the compound's signaling pathways and experimental workflows to serve as a comprehensive resource for the scientific community.

Introduction